Pradigastat - 956136-95-1

Pradigastat

Catalog Number: EVT-279630
CAS Number: 956136-95-1
Molecular Formula: C25H24F3N3O2
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pradigastat has been used in trials studying the treatment of Non-alcoholic Fatty Liver Disease (NAFLD).
Overview

Pradigastat is a novel pharmacological compound designed as a potent and selective inhibitor of diacylglycerol acyltransferase 1, an enzyme critically involved in triglyceride synthesis. This compound has emerged as a potential therapeutic agent for managing disorders related to high triglyceride levels, particularly in patients with familial chylomicronemia syndrome, a rare genetic condition leading to severe hypertriglyceridemia. Pradigastat is classified under the biopharmaceutical classification system as a class II compound due to its low solubility and moderate permeability characteristics .

Source and Classification

Pradigastat, also known by its developmental code LCQ-908, is being developed by Novartis Pharmaceuticals and represents a significant advancement in lipid management therapies. It falls under the category of lipid-regulating agents specifically targeting triglyceride metabolism through inhibition of the diacylglycerol acyltransferase 1 enzyme .

Synthesis Analysis

Methods and Technical Details

The bioanalytical methods used for quantifying pradigastat in biological samples include liquid chromatography-tandem mass spectrometry techniques. These methods utilize stable isotope-labeled internal standards for accurate measurement, with validated protocols ensuring reliable pharmacokinetic assessments .

Molecular Structure Analysis

Structure and Data

Pradigastat's molecular formula is C23H34F3N3O2, and its molecular weight is approximately 455.54 g/mol. The compound features a complex structure with multiple functional groups that contribute to its inhibitory activity against diacylglycerol acyltransferase 1. The specific three-dimensional conformation of pradigastat allows it to effectively bind to the active site of the target enzyme, thereby inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

Pradigastat primarily functions through competitive inhibition of diacylglycerol acyltransferase 1, which catalyzes the final step in triglyceride synthesis. By blocking this enzyme, pradigastat effectively reduces triglyceride levels in plasma. The compound has demonstrated significant efficacy in clinical trials, showing dose-dependent reductions in postprandial triglyceride excursions following high-fat meals .

Additionally, pharmacokinetic studies indicate that pradigastat is absorbed slowly after oral administration, with peak plasma concentrations occurring approximately 10 hours post-dose .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pradigastat exhibits moderate solubility in water (approximately 2.3 mg/mL) and has been classified as a biopharmaceutical classification system class II compound due to its low solubility coupled with moderate to high permeability through cellular membranes .

Key physical properties include:

  • Molecular Weight: 455.54 g/mol
  • Solubility: 2.3 mg/mL in water
  • Permeability: Moderate to high as assessed by Caco-2 cell models.
Applications

Scientific Uses

Pradigastat is primarily being investigated for its potential application in treating hypertriglyceridemia associated with various metabolic disorders, including familial chylomicronemia syndrome. Clinical trials have demonstrated its efficacy in significantly reducing fasting triglyceride levels and postprandial triglyceride excursions, making it a promising candidate for managing severe lipid disorders .

Introduction to Pradigastat

Chemical and Pharmacological Classification

Structural Characterization of Pradigastat (C₂₅H₂₄F₃N₃O₂)

Pradigastat (CAS 956136-95-1) is a structurally complex molecule with the systematic chemical name 2-[(1r,4r)-4-[4-(5-{[6-(trifluoromethyl)pyridin-3-yl]amino}pyridin-2-yl)phenyl]cyclohexyl]acetic acid. Its molecular formula is C₂₅H₂₄F₃N₃O₂, corresponding to a molecular weight of 455.47 g/mol. The compound belongs to the organic chemical class of phenylpyridines, characterized by a benzene ring linked to a pyridine ring through a CC or CN bond [1] [8]. Key structural features include:

  • A central trans-cyclohexylacetic acid moiety essential for DGAT1 binding
  • A trifluoromethylpyridinylaminopyridine pharmacophore
  • Stereospecificity at the cyclohexyl ring ([@H]1CCC@HC1=CC...) with (r,r)-configurationThe presence of three fluorine atoms confers enhanced metabolic stability and membrane permeability, while the primary aromatic amine and carboxylic acid groups contribute to hydrogen bonding interactions with the DGAT1 enzyme target. The compound's extended aromatic system facilitates π-π stacking interactions within the enzyme's active site. Its calculated properties include:

Table 1: Physicochemical Properties of Pradigastat

PropertyValueDescription
Hydrogen bond acceptors5Facilitates target binding
Hydrogen bond donors2Contributes to solubility and binding affinity
Topological polar surface area75.11 ŲIndicates moderate membrane permeability
XLogP5.75Reflects high lipophilicity
Rotatable bonds7Influences conformational flexibility
Lipinski violations1 (MW >500)Molecular weight slightly exceeds standard drug-likeness parameters

Role as a Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor

Pradigastat functions as a potent, selective, and reversible inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), exhibiting an IC₅₀ of 0.157 µM against the human enzyme [1] [6]. DGAT1 is an integral membrane protein located in the endoplasmic reticulum, encoded by the gene DGAT1 (UniProt ID O75907). This enzyme catalyzes the terminal and committed step in triglyceride (TG) synthesis by conjugating diacylglycerol (DAG) with a fatty acyl-CoA substrate. Pradigastat binds specifically to DGAT1's active site, competitively inhibiting the esterification reaction that forms triglycerides [1] [8]. The compound demonstrates remarkable selectivity (>1,000-fold) over the related isoform DGAT2 and other acyltransferases. Pharmacologically, pradigastat's inhibition constant (Kᵢ) is in the nanomolar range, with a binding mechanism involving specific interactions with amino acid residues in DGAT1's cytosolic domain. This high-affinity binding disrupts triglyceride synthesis, particularly in enterocytes, where DGAT1 is abundantly expressed and critically involved in dietary fat absorption and chylomicron assembly [1] [3].

Therapeutic Relevance

DGAT1 Inhibition in Lipid Metabolism Regulation

Pradigastat exerts profound effects on lipid metabolism through targeted DGAT1 inhibition, which represents the final enzymatic commitment step in triglyceride biosynthesis. By blocking this pathway, pradigastat fundamentally alters lipid processing via three interconnected mechanisms:

  • Intestinal Lipid Handling: DGAT1 is highly expressed in small intestine enterocytes, where it mediates the incorporation of dietary fatty acids into triglycerides for chylomicron assembly. Pradigastat administration reduces postprandial triglyceride excursions by up to 70% following high-fat meals by inhibiting chylomicron production and secretion [2] [3].
  • Metabolic Homeostasis: Beyond triglyceride synthesis, DGAT1 inhibition enhances postprandial insulin sensitivity and glucose disposal. Clinical studies demonstrate pradigastat reduces postprandial glucose by 15-25% and insulin by 20-30% while increasing glucagon-like peptide-1 (GLP-1) levels by approximately 40% [2]. This multimodal effect positions DGAT1 inhibition as a unique approach to metabolic regulation.
  • Lipoprotein Dynamics: Pradigastat specifically reduces atherogenic apolipoprotein B48 (apoB48)-containing chylomicron particles without significantly affecting hepatic-derived VLDL particles. This selective action was demonstrated by a 61% reduction in fasting apoB48 levels at the 40mg dose in clinical trials, indicating preferential targeting of intestinally derived lipoproteins [3].

Implications for Familial Chylomicronemia Syndrome (FCS) and Metabolic Disorders

Pradigastat demonstrates significant therapeutic potential for rare and challenging lipid disorders, particularly Familial Chylomicronemia Syndrome (FCS), a severe genetic disorder characterized by loss-of-function mutations in lipoprotein lipase (LPL) or related proteins. The resulting deficiency in chylomicron clearance leads to profound hypertriglyceridemia (fasting TG >2,000 mg/dL) and recurrent pancreatitis risk. Clinical evidence reveals:

Table 2: Clinical Efficacy of Pradigastat in FCS Treatment

Parameter20 mg Dose (21 days)40 mg Dose (21 days)10 mg Dose (21 days)
Fasting TG Reduction41% from baseline70% from baselineNo significant reduction
Chylomicron TG Contribution>90% of total reduction>90% of total reductionNot applicable
ApoB48 Reduction12%39%Increase observed
Postprandial TG AUC0-937% reduction30% reduction63% increase

In a pivotal open-label study (NCT01146522), six genetically confirmed FCS patients received pradigastat (20mg, 40mg, and 10mg) in sequential 21-day treatment periods. Pradigastat produced dose-dependent reductions in fasting triglycerides (41% at 20mg; 70% at 40mg), with the triglyceride-lowering effect almost entirely attributable to decreased chylomicron-associated triglycerides [3]. Postprandial triglyceride excursions following a low-fat meal test decreased by 38% (AUC₀₋₉) at 20mg and 30% at 40mg, indicating improved clearance capacity. Importantly, these effects occurred without inducing hepatic steatosis or significant adverse metabolic sequelae in this patient population.

Beyond FCS, emerging research suggests broader therapeutic implications:

  • Non-Alcoholic Steatohepatitis (NASH): Phase II trials indicate DGAT1 inhibition reduces liver fat content by impairing hepatic TG synthesis and promoting fatty acid oxidation [3] [5].
  • Oncology: Preclinical models demonstrate that DGAT1 inhibition disrupts lipid droplet formation in tumor cells, potentially impairing cancer cell proliferation and chemoresistance mechanisms [5].
  • Virology: In vitro studies reveal concentration-dependent inhibition of hepatitis C virus replication (IC₅₀ 2-20μM), suggesting a role in viral lifecycle disruption through modulation of host lipid metabolism [6] [7].

The precise molecular targeting of intestinal DGAT1 makes pradigastat a promising therapeutic strategy for disorders of pathological chylomicron overproduction, with potential expansion to other metabolic conditions characterized by dysregulated lipid storage and utilization.

Properties

CAS Number

956136-95-1

Product Name

Pradigastat

IUPAC Name

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid

Molecular Formula

C25H24F3N3O2

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)

InChI Key

GXALXAKNHIROPE-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LCQ-908; LCQ908; LCQ 908; Pradigastat

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.